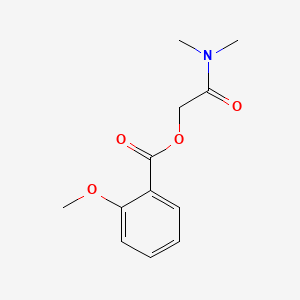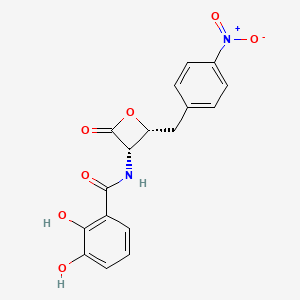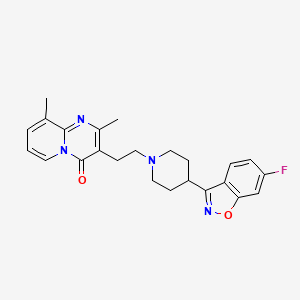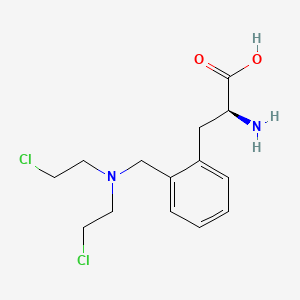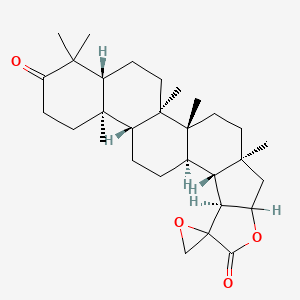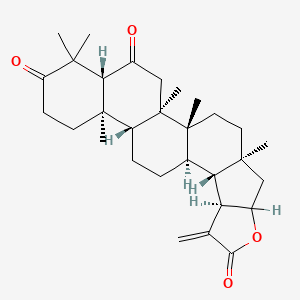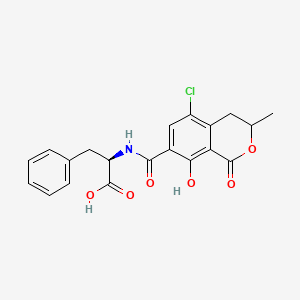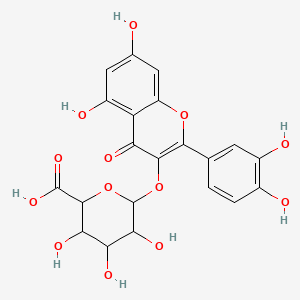
quercetin 3-O-glucuronide
Overview
Description
Mechanism of Action
Target of Action
Miquelianin, also known as Quercituron, Mikwelianin, or quercetin 3-O-glucuronide, is a flavonol glucuronide, a type of phenolic compound . It primarily targets the central nervous system and has been shown to suppress cytokine production and IL-2 by Th2 cells .
Mode of Action
Miquelianin interacts with its targets by showing an antioxidant effect in human plasma . It suppresses the excessive production of inflammatory factors, including TNF-α, IL-1β, and COX-2 . Furthermore, it inhibits ROS generation, cAMP and RAS activation, phosphorylation of ERK1/2 and the expression of HMOX1, MMP2, and MMP9 genes .
Biochemical Pathways
Miquelianin affects various biochemical pathways. It primarily exerts its antioxidation and anti-inflammation effects through the PI3K/AKT/NF-κB, Nrf2/ARE, and MAPK pathways . It also suppresses the Th2 immune response, displaying antiallergic properties .
Pharmacokinetics
The pharmacokinetics of Miquelianin involve its ability to reach the central nervous system from the small intestine . The bioavailability of quercetin, a related compound, in humans after oral intake is very low .
Result of Action
The molecular and cellular effects of Miquelianin’s action include its antioxidant effect in human plasma . It suppresses cytokine production and IL-2 by Th2 cells while upregulating the expression of HO-1 in splenocytes . It also suppresses ROS generation, cAMP and RAS activation, phosphorylation of ERK1/2 and the expression of HMOX1, MMP2, and MMP9 genes .
Action Environment
The action of Miquelianin can be influenced by environmental factors. For instance, the presence of other compounds in the environment, such as those found in wine, species of St John’s wort, Nelumbo nucifera (Indian lotus), or green beans, where Miquelianin is naturally present, could potentially influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Miquelianin interacts with various enzymes, proteins, and other biomolecules. It has been found to have antidiabetic potential such as antioxidant, antiglycation, and aldose reductase inhibition . It also interacts with CBR1, a carbonyl reductase .
Cellular Effects
Miquelianin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce endothelial cell apoptosis and promote angiogenesis . It also suppresses cytokine and IL-2 production and proliferation of Th2 cells .
Molecular Mechanism
Miquelianin exerts its effects at the molecular level through various mechanisms. For example, it upregulates heme oxygenase-1 (HO-1) in splenocytes by activating the C-Raf–ERK1/2–Nrf2 pathway via induction of reactive oxygen species generation .
Temporal Effects in Laboratory Settings
It is known that Miquelianin shows an antioxidant effect in human plasma .
Metabolic Pathways
Miquelianin is involved in various metabolic pathways. It is synthesized in Escherichia coli through the overexpression of entire UDP-glucuronic acid biosynthesis pathway genes .
Subcellular Localization
In vitro studies indicate that Miquelianin is able to reach the central nervous system from the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Miquelianin can be synthesized through enzymatic glucuronidation of quercetin. The enzyme uridine diphosphate-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to quercetin, forming miquelianin . This reaction typically occurs under mild conditions, such as pH 7.4 and 37°C.
Industrial Production Methods: Industrial production of miquelianin involves the use of genetically engineered Escherichia coli strains. These strains are designed to overexpress the necessary enzymes for the biosynthesis of miquelianin from quercetin. The process includes the overexpression of uridine diphosphate-glucuronic acid biosynthesis pathway genes and glucokinase genes .
Chemical Reactions Analysis
Types of Reactions: Miquelianin undergoes various chemical reactions, including:
Oxidation: Miquelianin can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroquercetin derivatives.
Substitution: Miquelianin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquercetin derivatives.
Substitution: Acetylated derivatives of miquelianin.
Scientific Research Applications
Miquelianin has a wide range of scientific research applications:
Comparison with Similar Compounds
Miquelianin is unique among flavonol glucuronides due to its specific glucuronidation at the 3-OH position of quercetin. Similar compounds include:
Quercetin: The aglycone form of miquelianin, which lacks the glucuronic acid moiety.
Rutin: Quercetin 3-O-rutinoside, which has a disaccharide moiety instead of glucuronic acid.
Isoquercitrin: Quercetin 3-O-glucoside, which has a glucose moiety instead of glucuronic acid.
Miquelianin’s unique glucuronidation enhances its solubility and bioavailability, making it more effective in certain biological applications compared to its similar compounds .
Properties
IUPAC Name |
6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBCCGAQYVUYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quercetin 3-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22688-79-5 | |
| Record name | Quercetin 3-O-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
